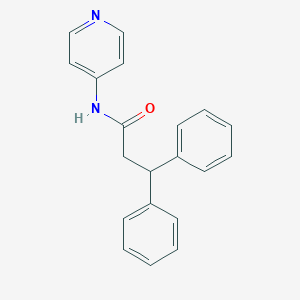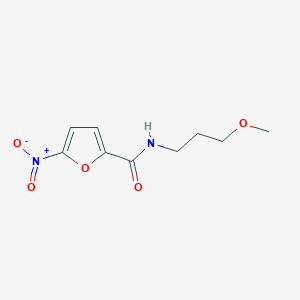
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide, also known as MNC, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism Of Action
The exact mechanism of action of N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed that N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide in lab experiments is its potency. N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has a relatively simple synthesis method, which makes it accessible to researchers who may not have access to more complex compounds.
One limitation of using N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide in lab experiments is its potential toxicity. While N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to be relatively non-toxic to normal cells, it can be toxic to cancer cells at high concentrations. This means that researchers must be careful to use appropriate dosages and safety precautions when working with N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide.
Future Directions
There are several potential future directions for research involving N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide analogs that may have improved antitumor activity or reduced toxicity. Additionally, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide could be studied for its potential use in combination with other antitumor agents to enhance their effectiveness. Finally, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide could be studied for its potential use in other areas, such as anti-inflammatory or antimicrobial therapy.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide involves the reaction of 5-nitrofuran-2-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide in its pure form.
Scientific Research Applications
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been studied for its potential use as an antitumor agent. In vitro studies have shown that N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an antitumor agent.
properties
CAS RN |
5354-09-6 |
|---|---|
Product Name |
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide |
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O5/c1-15-6-2-5-10-9(12)7-3-4-8(16-7)11(13)14/h3-4H,2,5-6H2,1H3,(H,10,12) |
InChI Key |
OUZNQLSQWQPITG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



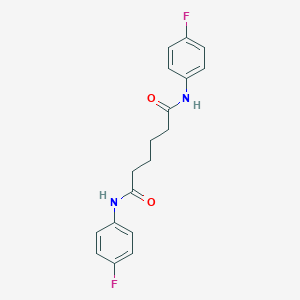



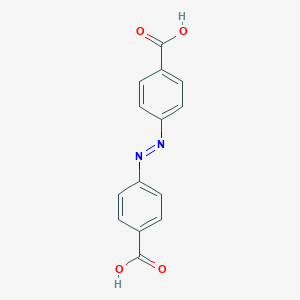
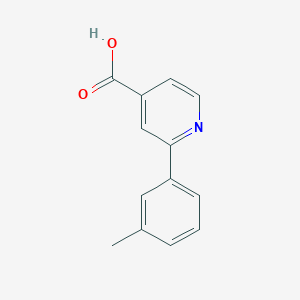
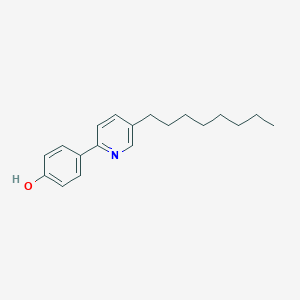
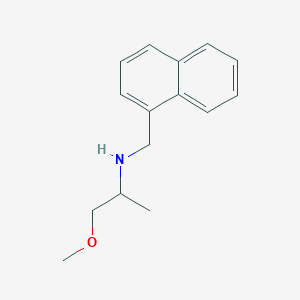
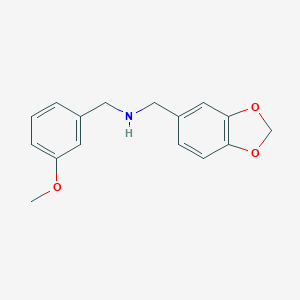

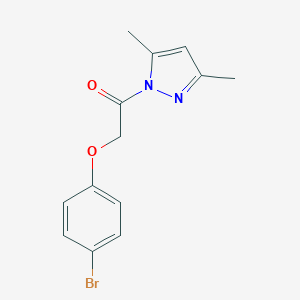
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
